Trimethyl benzene-1,3,5-tricarboxylate
Overview
Description
Trimethyl benzene-1,3,5-tricarboxylate is a derivative of benzene-1,3,5-tricarboxylic acid, which is a compound that has been extensively studied due to its potential applications in various scientific disciplines. The compound's structure allows for a wide range of chemical modifications, making it a versatile building block for supramolecular chemistry. It has been utilized in nanotechnology, polymer processing, and biomedical applications, among others .
Synthesis Analysis
The synthesis of trimethyl benzene-1,3,5-tricarboxylate and related compounds involves various strategies. For instance, the synthesis of benzene-1,3,5-tricarboxamide derivatives, which are structurally similar, can be achieved through reactions that utilize their carboxylate groups to form coordination polymers with metals such as cadmium. This process can include in situ ester hydrolysis, as seen in the synthesis of trimethyl benzene-1,3,5-tricarboxamide tris acetate . Other synthetic approaches for related compounds involve trimerization reactions and semiempirical computations to optimize their three-dimensional geometry .
Molecular Structure Analysis
The molecular structure of trimethyl benzene-1,3,5-tricarboxylate is characterized by a benzene ring substituted with three ester groups. The crystal structure of a similar compound, trimethyl[2,4,6-tri(1,1-dimethylethyl)benzene] 1,3,5-tricarboxylate, reveals a nonplanar benzene ring with distorted angles around the ester and tert-butyl groups, indicating the potential for complex geometries in these types of compounds .
Chemical Reactions Analysis
Compounds with the benzene-1,3,5-tricarboxylate moiety can undergo various chemical reactions. For example, coordination chemistry involving benzene-1,3,5-tricarboxamide derived carboxylates can lead to the formation of porous coordination polymers with interesting structural features, such as amide-amide hydrogen bonding and columnar packing motifs . Additionally, the electropolymerization of related tris(oligothienyl)benzenes can result in conducting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethyl benzene-1,3,5-tricarboxylate derivatives are influenced by their molecular structure. For instance, the self-assembly behavior of benzene-1,3,5-tricarboxamides into one-dimensional rod-like structures stabilized by hydrogen bonding is a key property that enables their use in various applications . The crystal structures of coordination polymers formed from these compounds can exhibit significant solvent-accessible volume, which is relevant for gas adsorption applications. The resilience of these structures to guest exchange and exposure to air is also noteworthy .
Scientific Research Applications
Electronic Structure Studies
Trimethyl benzene-1,3,5-tricarboxylate (TMA) has been studied for its electronic structure. A study utilized valence band photoemission and density functional theory calculations to investigate TMA molecules in the gas phase, comparing its electronic structure with benzene and benzoic acid to understand molecular orbital energy changes induced by carboxyl groups added to the benzene ring (Reisberg et al., 2016).
Chemical Synthesis and Characterization
In another application, TMA was involved in the synthesis of triprop-2-ynyl benzene-1,3,5-tricarboxylate. This compound was clicked with mono-6-deoxy-6-azido-β-cyclodextrin in the presence of a copper(I) bromide catalyst, exploring its solubility and molecular characteristics (Tungala et al., 2013).
Structural Analysis
Research has also been conducted on the structural properties of TMA analogues. For instance, studies on 2-bromotrimesic acid and its trimethyl ester analogue provided insights into their crystal structures, revealing how bromine monosubstitution affects the arrangement of carboxylic acid groups and impacts the molecule's overall structure (Münch et al., 2014).
Metal-Organic Frameworks (MOFs)
TMA has been utilized in the development of polyoxometalate-based metal-organic frameworks (POMOFs). These frameworks exhibited high electrocatalytic efficiency for hydrogen evolution reactions, indicating potential applications in energy and catalysis (Nohra et al., 2011).
Supramolecular Chemistry
A study on benzene-1,3,5-tricarboxamide derivatives, including trimethyl benzene-1,3,5-tricarboxamide, emphasized their role in supramolecular chemistry. These compounds were used in synthesizing polymeric Cd(II) complexes, demonstrating their potential in forming functional soft materials through hydrogen bonding (Lynes et al., 2018).
Safety And Hazards
Trimethyl benzene-1,3,5-tricarboxylate may be harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air and get medical attention immediately if symptoms occur . If not breathing, give artificial respiration . In case of ingestion, do not induce vomiting and call a physician or poison control center immediately .
properties
IUPAC Name |
trimethyl benzene-1,3,5-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCHNYAILFZUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181229 | |
Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl benzene-1,3,5-tricarboxylate | |
CAS RN |
2672-58-4 | |
Record name | Trimethyl 1,3,5-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2672-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl trimesate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA38SB67J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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